molecular formula C13H17ClN2O2 B10854015 4-acetoxy NMT (hydrochloride)

4-acetoxy NMT (hydrochloride)

Cat. No.: B10854015
M. Wt: 268.74 g/mol
InChI Key: WHKSIEWCQSXYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetoxy N-Methyltryptamine (hydrochloride) is a synthetic compound categorized as a tryptamine. It is an analytical reference standard used primarily in research and forensic applications. This compound is known for its ability to reduce locomotor activity in mice without inducing the head-twitch response, indicating no hallucinogenic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetoxy N-Methyltryptamine (hydrochloride) involves several steps, starting from an appropriate indole derivative. The general synthetic route includes:

    Acetylation: The indole derivative undergoes acetylation to introduce the acetoxy group at the 4-position.

    Methylation: The compound is then methylated to introduce the N-methyl group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for stability and solubility.

Industrial Production Methods

Industrial production of 4-acetoxy N-Methyltryptamine (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized to improve yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-acetoxy N-Methyltryptamine (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

4-acetoxy N-Methyltryptamine (hydrochloride) has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.

    Biology: Studied for its effects on biological systems, particularly in neuroscience research.

    Medicine: Investigated for potential therapeutic applications, although it currently shows no hallucinogenic potential.

    Industry: Utilized in the development of new synthetic routes and chemical processes

Mechanism of Action

The mechanism of action of 4-acetoxy N-Methyltryptamine (hydrochloride) involves its interaction with specific molecular targets in the body. It primarily affects neurotransmitter systems, particularly serotonin receptors. The compound’s effects on locomotor activity suggest it modulates neurotransmission without inducing hallucinogenic responses .

Comparison with Similar Compounds

Similar Compounds

    O-Acetylpsilocin (4-acetoxy-N,N-dimethyltryptamine): A semi-synthetic psychoactive drug with potential use in pharmacological studies.

    Psilocybin: A naturally occurring compound in psychedelic mushrooms, known for its hallucinogenic effects.

    N,N-Dimethyltryptamine (DMT): A powerful hallucinogenic compound found in various plants and animals.

Uniqueness

4-acetoxy N-Methyltryptamine (hydrochloride) is unique in that it does not induce hallucinogenic effects, unlike its counterparts such as psilocybin and DMT. This makes it a valuable compound for research focused on understanding the non-hallucinogenic effects of tryptamines .

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

[3-[2-(methylamino)ethyl]-1H-indol-4-yl] acetate;hydrochloride

InChI

InChI=1S/C13H16N2O2.ClH/c1-9(16)17-12-5-3-4-11-13(12)10(8-15-11)6-7-14-2;/h3-5,8,14-15H,6-7H2,1-2H3;1H

InChI Key

WHKSIEWCQSXYBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=CN2)CCNC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.